10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one 10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one 10-Hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one is a triterpenoid.
10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one is a natural product found in Ternstroemia and Eucalyptus tereticornis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529472
InChI: InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3
SMILES:
Molecular Formula: C30H46O3
Molecular Weight: 454.7 g/mol

10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one

CAS No.:

Cat. No.: VC16529472

Molecular Formula: C30H46O3

Molecular Weight: 454.7 g/mol

* For research use only. Not for human or veterinary use.

10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one -

Specification

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
IUPAC Name 10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one
Standard InChI InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3
Standard InChI Key UVBLDLGZDSGCSN-UHFFFAOYSA-N
Canonical SMILES CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C

Introduction

Structural Characteristics and Stereochemical Complexity

Core Architecture

The compound’s IUPAC name delineates a hexacyclic system comprising fused cyclohexane, cyclopentane, and oxolane rings. The "hexacyclo" descriptor specifies six interconnected rings with bridgehead atoms at positions defined by the notation [15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]. Critical features include:

  • A 24-membered oxolane (tetrahydrofuran) ring fused to the polycyclic core .

  • A double bond at position 15 (tetracos-15-en-23-one) .

  • Seven methyl groups at positions 4, 5, 9, 9, 13, 19, and 20 .

Table 1: Molecular Identity

PropertyValueSource
IUPAC Name(1S,4S,5R,10S,13S,14R,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-23-onePubChem CID 66556826
Molecular FormulaC₃₀H₄₆O₃
Molecular Weight454.7 g/mol
Stereochemistry8 chiral centers

Stereochemical Variants

PubChem lists two distinct entries (CID 66556826 and CID 5319156) with identical molecular formulas but divergent stereochemical configurations:

  • CID 66556826: Specifies absolute configurations at positions 1S, 4S, 5R, 10S, 13S, 14R, 19S, and 20R .

  • CID 5319156: Lacks full stereochemical resolution due to undefined stereo centers, highlighting challenges in conformational analysis .

Natural Occurrence and Phytochemical Context

Botanical Sources

While direct reports of this compound remain limited, structural analogs like aegicerin (CID 15558423) occur in Aegiceras corniculatum and Embelia schimperi . These mangrove and climbing shrub species are utilized in traditional medicine, suggesting potential ecological roles for such triterpenoids in plant defense mechanisms .

Table 2: Comparative Analysis with Aegicerin

Property10-Hydroxy-Heptamethyl DerivativeAegicerin (CID 15558423)
Molecular FormulaC₃₀H₄₆O₃C₃₀H₄₈O₃
Key Functional Groups10-hydroxy, lactone10-hydroxy, lactone
Plant SourcesUndocumentedAegiceras corniculatum

Physicochemical and Drug-Likeness Properties

Computed Descriptors

PubChem’s cheminformatics tools provide the following estimates:

  • LogP (Octanol-Water Partition Coefficient): ~6.2 (indicative of high lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (OH), 3 acceptors (ketone, ether, hydroxyl) .

  • Topological Polar Surface Area (TPSA): 46.5 Ų .

ADMET Predictions

Using IMPPAT’s framework for analogous triterpenoids :

  • Absorption: Moderate intestinal absorption due to high molecular weight (>500 Da threshold).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity predicted (LD₅₀ > 2000 mg/kg in rodents).

Synthesis and Biosynthetic Pathways

Challenges in Chemical Synthesis

No published synthetic routes exist for this compound. Key hurdles include:

  • Stereochemical control across eight chiral centers.

  • Lactone ring formation under thermodynamic vs. kinetic conditions.

  • Regioselective methylation at non-equivalent positions.

Putative Biosynthetic Origin

Plausibly derived from oxidosqualene via cyclization by oxidosqualene cyclases (OSCs), followed by oxidative modifications (hydroxylation, ketonization) and methyl transfers .

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